molecular formula C6H6O3S B14287019 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide CAS No. 119694-50-7

4H,6H-Thieno[3,4-c]furan, 5,5-dioxide

Cat. No.: B14287019
CAS No.: 119694-50-7
M. Wt: 158.18 g/mol
InChI Key: AOLFACTYFNVETR-UHFFFAOYSA-N
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Description

4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, with two oxygen atoms attached to the sulfur atom in the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide typically involves the alkylation of the parent compound, followed by a series of reactions to introduce the desired functional groups. One common method involves the alkylation of 4H,6H-thieno[3,4-c]furan 5,5-dioxide to produce its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives . These derivatives can then be used in further reactions, such as intramolecular Diels–Alder reactions, to produce more complex structures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H,6H-Thieno[3,4-c]furan, 5,5-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H,6H-Thieno[3,4-c]furan, 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is not well-documented. its reactivity can be attributed to the presence of the fused ring system and the electron-withdrawing effects of the oxygen atoms attached to the sulfur atom. These structural features influence the compound’s electronic properties and reactivity in various chemical reactions.

Properties

CAS No.

119694-50-7

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

4,6-dihydrothieno[3,4-c]furan 5,5-dioxide

InChI

InChI=1S/C6H6O3S/c7-10(8)3-5-1-9-2-6(5)4-10/h1-2H,3-4H2

InChI Key

AOLFACTYFNVETR-UHFFFAOYSA-N

Canonical SMILES

C1C2=COC=C2CS1(=O)=O

Origin of Product

United States

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